molecular formula C174H286N52O54S7 B3029997 Noxiustoxin CAS No. 85205-49-8

Noxiustoxin

Cat. No.: B3029997
CAS No.: 85205-49-8
M. Wt: 4195 g/mol
InChI Key: FQKNZJLPBMOCKU-ZDGDVGGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Noxiustoxin can be synthesized using solid-phase peptide synthesis, a method developed by Merrifield in 1963 . This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires careful control of reaction conditions to ensure the correct formation of disulfide bridges between cysteine residues, which are crucial for its biological activity .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Noxiustoxin primarily undergoes oxidation and reduction reactions involving its disulfide bridges. These reactions are essential for maintaining its three-dimensional structure and biological activity .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity due to changes in their three-dimensional structure .

Properties

IUPAC Name

3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKNZJLPBMOCKU-ZDGDVGGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H286N52O54S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4195 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85205-49-8
Record name Noxiustoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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